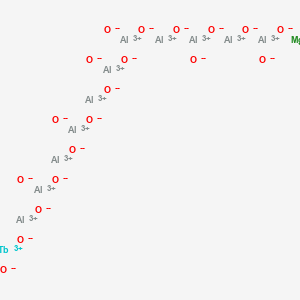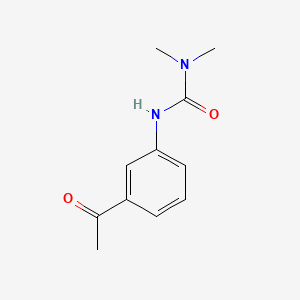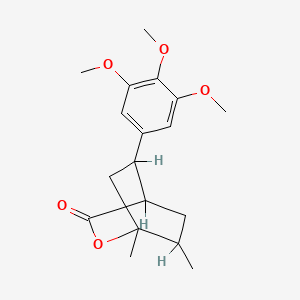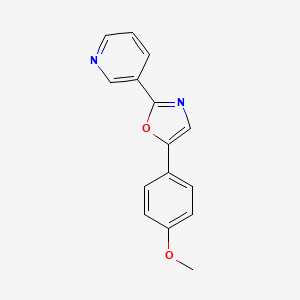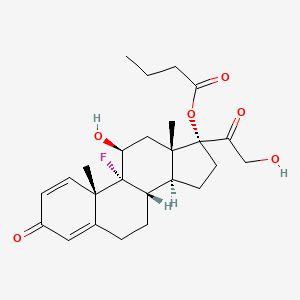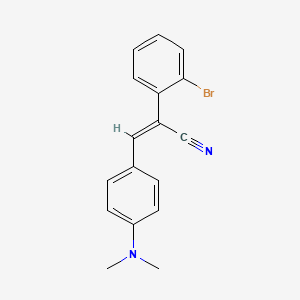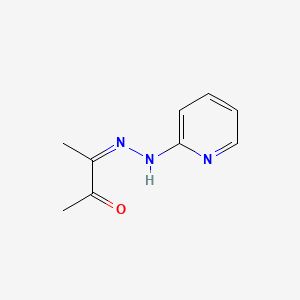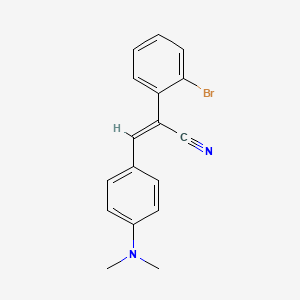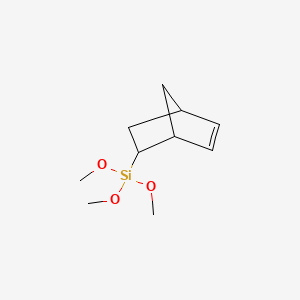
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including materials science and organic synthesis. The compound’s structure consists of a bicycloheptene core with a trimethoxysilyl group attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- typically involves the reaction of norbornene with trimethoxysilane. The reaction is usually catalyzed by transition metals such as platinum or palladium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, hydrogenated derivatives, and various substituted bicycloheptene compounds. These products have diverse applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor for drug synthesis.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- involves its ability to undergo various chemical reactions due to its unique structure. The trimethoxysilyl group can participate in hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the development of materials with enhanced mechanical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: A simpler analog without the trimethoxysilyl group.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group instead of the trimethoxysilyl group.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure with triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is unique due to the presence of the trimethoxysilyl group, which imparts distinct reactivity and properties. This group allows for the formation of siloxane bonds, making the compound valuable in materials science and industrial applications.
Propiedades
Número CAS |
7538-46-7 |
|---|---|
Fórmula molecular |
C10H18O3Si |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-5-enyl(trimethoxy)silane |
InChI |
InChI=1S/C10H18O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Clave InChI |
DZWAQOSWSCOXEW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1CC2CC1C=C2)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


